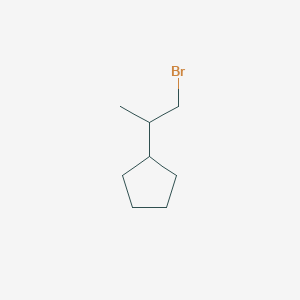
(1-Bromopropan-2-yl)cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Bromopropan-2-yl)cyclopentane is an organic compound with the molecular formula C8H15Br. It consists of a cyclopentane ring substituted with a bromine atom and a propan-2-yl group. This compound is of interest in organic synthesis due to its potential as a precursor for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (1-Bromopropan-2-yl)cyclopentane can be synthesized through the bromination of propan-2-ylcyclopentane. This process typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be readily substituted by nucleophiles through nucleophilic substitution reactions (SN1 or SN2 mechanisms). For example, reacting with sodium hydroxide (NaOH) can yield the corresponding alcohol.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes. For instance, heating with a strong base like potassium tert-butoxide (t-BuOK) can result in the formation of cyclopentene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or other nucleophiles.
Elimination: Potassium tert-butoxide (t-BuOK), sodium ethoxide (NaOEt).
Major Products:
Alcohols: Formed through substitution reactions.
Alkenes: Formed through elimination reactions.
Aplicaciones Científicas De Investigación
(1-Bromopropan-2-yl)cyclopentane is utilized in various fields of scientific research:
Chemistry: As a synthetic precursor for the preparation of more complex organic molecules. Its bromine atom can be replaced with other functional groups, making it a versatile building block.
Biology and Medicine:
Industry: Used in the synthesis of materials and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism by which (1-Bromopropan-2-yl)cyclopentane exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In elimination reactions, the compound loses a molecule of hydrogen bromide (HBr), resulting in the formation of a double bond.
Comparación Con Compuestos Similares
(1-Chloropropan-2-yl)cyclopentane: Similar structure but with a chlorine atom instead of bromine.
(1-Iodopropan-2-yl)cyclopentane: Similar structure but with an iodine atom instead of bromine.
(1-Fluoropropan-2-yl)cyclopentane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: (1-Bromopropan-2-yl)cyclopentane is unique due to the specific reactivity of the bromine atom, which is a better leaving group compared to chlorine and fluorine, making it more reactive in substitution and elimination reactions. This reactivity can be advantageous in synthetic applications where efficient transformations are required.
By understanding the properties and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.
Propiedades
IUPAC Name |
1-bromopropan-2-ylcyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-7(6-9)8-4-2-3-5-8/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSMVLMPHIFNMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82926-72-5 |
Source


|
| Record name | (1-bromopropan-2-yl)cyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2743383.png)
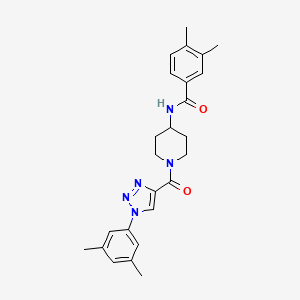
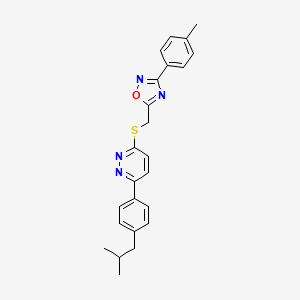
![2-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2743388.png)


![1-[(4-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione](/img/structure/B2743392.png)
![5-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-carboxamide](/img/structure/B2743394.png)

![N-(4-chlorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2743398.png)

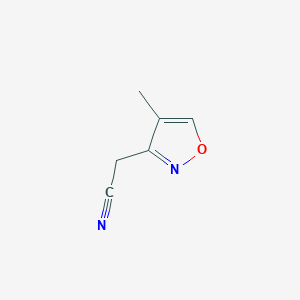
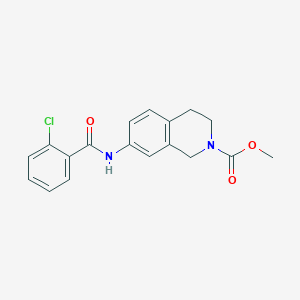
![3,4-dimethoxy-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2743406.png)
